Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester
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Overview
Description
Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester is a heterocyclic compound that belongs to the family of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of imidazo[2,1-a]isoquinolines allows them to interact with various biological targets, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be optimized by using different ester groups (e.g., –COOEt, –COOtBu, or –COOiPr) and additives such as HOAc or KOAc . The reaction conditions usually involve heating the mixture at 100°C for 8-16 hours in solvents like TFE or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydride donors to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazoisoquinoline ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydride donors such as NaBH4 or LiAlH4.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in anticancer or antimicrobial effects .
Comparison with Similar Compounds
Imidazo[1,5-a]quinoxalines: Known for their anticancer and neuroprotective activities.
Imidazo[1,2-a]quinoxalines: Exhibit a wide spectrum of biological activities, including antiallergenic and anticonvulsant properties.
Imidazo[1,5-a]quinolines: Used in the synthesis of bioactive compounds with potential therapeutic applications.
Uniqueness: Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester stands out due to its unique structural features and diverse reactivity, making it a versatile compound in both synthetic and medicinal chemistry. Its ability to undergo various chemical transformations and exhibit significant biological activities highlights its potential in drug discovery and development.
Properties
CAS No. |
183795-31-5 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl imidazo[2,1-a]isoquinoline-5-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-10-5-3-4-6-11(10)13-15-7-8-16(12)13/h3-9H,2H2,1H3 |
InChI Key |
GCWQPJWBQQRLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C3=NC=CN13 |
Origin of Product |
United States |
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